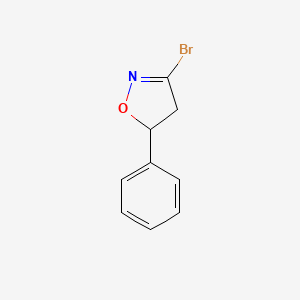

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Descripción general

Descripción

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C9H8BrNO. It is a member of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of dibromoformoxime with phenylacetylene in the presence of a base. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazoles or other derivatives.

Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of dihydroisoxazole derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted isoxazoles

- Oxazoles

- Dihydroisoxazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-bromo-5-phenyl-4,5-dihydroisoxazole is its role as a bioactive compound that affects cellular pathways related to oxidative stress and inflammation. Research has demonstrated that this compound activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is crucial for cellular defense against oxidative damage.

Therapeutic Relevance

The activation of the Nrf2 pathway has significant therapeutic implications, particularly in conditions characterized by inflammation and oxidative stress. The compound has shown promise in preclinical models for diseases such as neurodegenerative disorders and cancer, where oxidative damage plays a critical role .

Agricultural Chemistry

In addition to its medicinal applications, this compound may serve as an intermediate in the synthesis of agricultural chemicals. Its structural properties allow it to be utilized in the development of pesticides and herbicides that target specific biochemical pathways in pests while minimizing environmental impact.

Synthesis and Production

The compound can be synthesized through various methods involving bromination reactions with isoxazole derivatives. For instance, a method involving dibromoformoxime and 2-methylpropene has been reported to yield high quantities of this compound efficiently . This synthetic route not only enhances yield but also improves safety during production compared to traditional methods.

Research Applications

The compound has been employed in various research studies focusing on cellular mechanisms and drug development. Its ability to modulate key signaling pathways makes it a valuable tool for understanding disease mechanisms and testing new therapeutic strategies.

Case Studies

Several studies have highlighted the efficacy of this compound in activating protective pathways within cells:

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, it has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway by modifying cysteine residues on the Keap1 protein. This activation leads to the upregulation of antioxidant and detoxification genes, providing protective effects against oxidative stress .

Comparación Con Compuestos Similares

- 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole

- 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

- 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

Comparison: Compared to its analogs, 3-Bromo-5-phenyl-4,5-dihydroisoxazole is unique due to its phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the design of selective enzyme inhibitors and receptor modulators .

Actividad Biológica

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a phenyl group attached to a dihydroisoxazole ring , contributing to its unique reactivity and biological properties. The isoxazole moiety consists of a five-membered ring containing three carbon atoms and two nitrogen atoms, which is crucial for its biological interactions.

Research indicates that derivatives of 4,5-dihydroisoxazole, including this compound, activate the Nrf2 pathway , which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) , providing protective effects against cellular damage caused by reactive oxygen species (ROS) .

Antioxidant Activity

The activation of the Nrf2 pathway suggests significant antioxidant potential. Studies have shown that compounds with similar structures exhibit strong antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Properties

Isoxazole derivatives have been investigated for their antimicrobial activity. Preliminary findings indicate that this compound may possess antimicrobial properties, although detailed studies are necessary to confirm these effects .

Case Studies and Research Findings

-

Nrf2 Activation Study

- A study demonstrated that compounds activating the Nrf2 pathway significantly increased HO-1 expression in cellular models. This suggests that this compound may enhance cellular defenses against oxidative stress .

- Anti-inflammatory Mechanisms

- Antimicrobial Activity Evaluation

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antioxidant, potential anti-inflammatory | Activates Nrf2 pathway |

| 5-(4-pyridyl)-4,5-dihydroisoxazole | Anti-inflammatory | Decreases TNF-α and IL-6 levels |

| 3-Bromo-4,5-dihydroisoxazole | Antimicrobial | Effective against bacterial strains |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-5-phenyl-4,5-dihydroisoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition between nitrile oxides and bromoalkenes. For example, benzonitrile oxide reacts with 3-bromopropene in dichloromethane at 0–25°C for 20 hours, monitored by HPLC . Optimize yields by controlling stoichiometry (1:1.2 nitrile oxide to alkene) and using anhydrous conditions to avoid side reactions. Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate, 4:1) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify key protons (e.g., H5 at δ 4.2–4.5 ppm as a doublet) and carbons (e.g., Br-C3 at ~95 ppm) .

- X-ray crystallography : Resolve regiochemistry ambiguities (e.g., confirm C5 substitution over C4) .

- HRMS : Validate molecular weight (C₉H₈BrNO; [M+H]⁺ calcd. 227.9844) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability tests via TLC or HPLC (C18 column, acetonitrile/water) should show >95% purity over 6 months .

Advanced Research Questions

Q. How can computational methods explain the regioselectivity of this compound formation?

- Methodological Answer : Perform DFT calculations (M06-2X/6-31G(d) level with PCM solvent models) to analyze transition states and regiochemical outcomes. For example, the [3+2] cycloaddition of benzonitrile oxide with 3-bromopropene favors C5-substitution due to lower activation energy (ΔG‡ ~12 kcal/mol) compared to C4 pathways . Compare Fukui indices to predict electrophilic/nucleophilic sites .

Q. What enzymatic strategies enable asymmetric synthesis of β-hydroxy nitriles from this compound?

- Methodological Answer : Use Oxd B (L-alanine oxidase) for enantioselective ring-opening. Reaction conditions: 100 mM KPB buffer (pH 6.0), 0.25 mM FMN, 5 mM Na₂S₂O₅, 30°C, 2 hours. Scale-up (5 mmol substrate) yields (R)-β-hydroxy nitrile (42%, 99% ee) and unreacted (S)-dihydroisoxazole (48%, 99% ee) . Validate enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. How can structural ambiguities in dihydroisoxazole derivatives be resolved when spectroscopic data conflict?

- Methodological Answer : Combine crystallography (single-crystal X-ray) with advanced NMR (²D-COSY, NOESY) to distinguish C4 vs. C5 substitution. For example, NOE correlations between H5 and the phenyl group confirm C5 substitution in this compound . Cross-validate with IR (C-Br stretch at 550–600 cm⁻¹) .

Q. What bioactivity screening approaches are suitable for dihydroisoxazole derivatives like this compound?

- Methodological Answer : Evaluate antibacterial/antifungal activity via microdilution assays (MIC against S. aureus and C. albicans). Test antioxidant potential using DPPH radical scavenging (IC₅₀ values). For agrochemical applications (e.g., Pyroxasulfone analogs), assess herbicidal activity in Arabidopsis models .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for dihydroisoxazole syntheses?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., dichloromethane vs. acetone) or trace moisture. Replicate reactions under strictly anhydrous conditions (molecular sieves) and compare HPLC area-% yields. For example, cycloadditions in acetone show 10–15% lower yields due to competing hydrolysis .

Propiedades

IUPAC Name |

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKJBBQEFYTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530226 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-88-4 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.